molecular formula C10H11N3O3S B3419525 Sulfamethoxazole CAS No. 144930-01-8

Sulfamethoxazole

Cat. No.: B3419525
CAS No.: 144930-01-8
M. Wt: 253.28 g/mol
InChI Key: JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Description

Sulfamethoxazole is a synthetic antibiotic belonging to the sulfonamide class. It is commonly used in combination with trimethoprim to treat a variety of bacterial infections. Known for its broad-spectrum antimicrobial activity, this compound has become a crucial component in the fight against bacterial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamethoxazole is synthesized through a series of chemical reactions. One common method involves the reaction of 3-amino-5-methylisoxazole with p-acetamidobenzenesulfonyl chloride in the presence of a base, followed by hydrolysis to yield this compound . The reaction conditions typically include controlled temperatures and the use of solvents like acetone or alcohol.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions for scalability. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sulfamethoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfamethoxazole has a wide range of applications in scientific research:

Mechanism of Action

Sulfamethoxazole exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By competing with para-aminobenzoic acid (PABA), this compound prevents the formation of dihydrofolic acid, which is essential for bacterial growth and replication. This inhibition leads to the depletion of folic acid and ultimately bacterial cell death .

Comparison with Similar Compounds

  • Sulfadiazine
  • Sulfisoxazole
  • Sulfapyridine

Comparison: Sulfamethoxazole is unique among sulfonamides due to its specific structure, which allows it to be particularly effective when used in combination with trimethoprim. This combination targets two sequential steps in the bacterial folic acid synthesis pathway, making it more effective and reducing the likelihood of resistance development compared to other sulfonamides .

This compound’s broad-spectrum activity and effectiveness in combination therapy make it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
Record name SULFAMETHOXAZOLE
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DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Sulfamethoxazole is a sulfonamide that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA). Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources. Sulfamethoxazole competitively inhibits dihydropteroate synthase, the enzyme responsible for bacterial conversion of PABA to dihydrofolic acid. Inhibition of this pathway prevents the synthesis of tetrahydrofolate and, ultimately, the synthesis of bacterial purines and DNA, resulting in a bacteriostatic effect., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, /Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/, Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/, The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur., Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes.
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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